molecular formula C8H15N B12306180 2-(2-Cyclopropylcyclopropyl)ethan-1-amine

2-(2-Cyclopropylcyclopropyl)ethan-1-amine

Cat. No.: B12306180
M. Wt: 125.21 g/mol
InChI Key: FKSISQPOTSBSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclopropylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C8H15N. This compound is characterized by the presence of two cyclopropyl groups attached to an ethanamine backbone. It is primarily used for research purposes and has various applications in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylcyclopropyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired amine product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for the efficient and consistent production of this compound by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog with one cyclopropyl group.

    2-(Cyclopropylmethyl)cyclopropylamine: A related compound with a different substitution pattern.

Comparison: 2-(2-Cyclopropylcyclopropyl)ethan-1-amine is unique due to the presence of two cyclopropyl groups, which can impart distinct steric and electronic properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)ethanamine

InChI

InChI=1S/C8H15N/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5,9H2

InChI Key

FKSISQPOTSBSPD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.